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Compound of Interest

Compound Name: Tadalafil impurity D

Cat. No.: B12282147 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical

properties of Tadalafil impurity D. Due to the limited availability of specific experimental data

in public literature, this guide also details the standard experimental protocols used for the

characterization of pharmaceutical impurities, which can be applied to Tadalafil impurity D.

Introduction to Tadalafil Impurity D
Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5) used in the

treatment of erectile dysfunction and pulmonary arterial hypertension.[1][2] During the

synthesis and storage of Tadalafil, various impurities can arise.[3][4] Tadalafil Impurity D is

one such process-related impurity that is monitored and controlled during drug manufacturing

to ensure the safety and efficacy of the final drug product. Regulatory bodies like the European

Pharmacopoeia (EP) specify limits for such impurities.[5][6] This guide focuses on the

physicochemical characterization of the Tadalafil impurity D as defined by the European

Pharmacopoeia.

Chemical Identity and Structure
Accurate identification of an impurity is the first step in its characterization. The chemical

structure and identifiers for Tadalafil Impurity D are summarized below.
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Identifier Data

IUPAC Name

(6bR)-12-(1,3-benzodioxol-5-yl)-12a-hydroxy-8-

methyl-6a,6b,8,9,12,12a-

hexahydropyrazino[1′,2′:1,2]pyrrolo[3,4-

c]quinoline-6,7,10(5H)-trione[5]

Molecular Formula C22H19N3O6[7]

Molecular Weight 421.4 g/mol [7]

Canonical SMILES
CN1CC(=O)N2C(C3=CC=C(C=C3)OCO4)C4(C

(C5=C(C=CC=C5)NC2=O)O1)O

InChI Key

InChI=1S/C22H19N3O6/c1-24-9-16(26)25-

18(21(24)28)17-20(27)23-13-5-3-2-4-

12(13)22(17,29)19(25)11-6-7-14-15(8-11)31-10-

30-14/h2-8,17-19,29H,9-10H2,1H3,

(H,23,27)/t17?,18-,19+,22+/m1/s1

Physicochemical Properties
Quantitative data on the physicochemical properties of Tadalafil Impurity D are not readily

available in the public domain. The following table summarizes the available information and

indicates where data is currently unavailable.

Property Value

Melting Point Data not available

Boiling Point Data not available

Solubility
Data not available (expected to be poorly

soluble in water)

pKa Data not available

Experimental Protocols for Physicochemical
Characterization
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This section provides detailed methodologies for determining the key physicochemical

properties of a pharmaceutical impurity like Tadalafil Impurity D. These protocols are based

on standard practices in the pharmaceutical industry.

High-Performance Liquid Chromatography (HPLC) for
Purity Determination
HPLC is a primary technique for assessing the purity of Tadalafil and its related substances,

including Impurity D.[8]

Instrumentation: A high-performance liquid chromatograph equipped with a UV detector or a

photodiode array (PDA) detector.

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is

commonly used.[9]

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer)

and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be

optimized to achieve adequate separation of Tadalafil, Impurity D, and other related

substances.[4][10]

Flow Rate: Typically 1.0 mL/min.[10]

Detection Wavelength: Tadalafil and its impurities are typically detected at around 285 nm.

[11]

Procedure:

Prepare a standard solution of Tadalafil Impurity D at a known concentration in a suitable

solvent (e.g., a mixture of acetonitrile and water).

Prepare a sample solution of the Tadalafil active pharmaceutical ingredient (API) to be

tested.

Inject the standard and sample solutions into the HPLC system.
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Identify the peak corresponding to Tadalafil Impurity D in the sample chromatogram by

comparing its retention time with that of the standard.

Quantify the amount of Impurity D in the sample by comparing the peak area with the

standard's peak area.

Melting Point Determination by Differential Scanning
Calorimetry (DSC)
DSC is a thermo-analytical technique used to determine the melting point and heat of fusion of

a substance.[12]

Instrumentation: A differential scanning calorimeter.

Sample Preparation: Accurately weigh a small amount (typically 1-5 mg) of Tadalafil
Impurity D into an aluminum pan and hermetically seal it.

Procedure:

Place the sample pan and an empty reference pan into the DSC cell.

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.[12]

Record the heat flow as a function of temperature.

The melting point is determined as the onset or peak of the endothermic event on the DSC

thermogram. The presence of impurities can lead to a broadening of the melting peak and

a depression of the melting point.[13]

Thermal Stability Assessment by Thermogravimetric
Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing

information on its thermal stability and decomposition profile.[12]

Instrumentation: A thermogravimetric analyzer.
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Sample Preparation: Accurately weigh a sample (typically 5-10 mg) of Tadalafil Impurity D
into a tared TGA pan.

Procedure:

Place the sample pan in the TGA furnace.

Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g.,

nitrogen).

Record the mass loss as a function of temperature.

The resulting TGA curve can be used to determine the temperature at which degradation

begins.

Solubility Determination
The solubility of an impurity is a critical parameter that influences its potential to be purged

during the manufacturing process and its absorption in the body.[14]

Method: Shake-flask method.

Procedure:

Prepare saturated solutions of Tadalafil Impurity D in various solvents (e.g., water,

phosphate buffer at different pH values, ethanol, methanol, acetonitrile).

This is achieved by adding an excess amount of the solid impurity to a known volume of

the solvent in a sealed container.

Agitate the containers at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient

period (e.g., 24-48 hours) to ensure equilibrium is reached.

After equilibration, centrifuge or filter the samples to remove the undissolved solid.

Determine the concentration of the dissolved impurity in the clear supernatant or filtrate

using a validated analytical method, such as HPLC-UV.
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pKa Determination
The acid dissociation constant (pKa) is a crucial parameter for understanding the ionization

state of a molecule at different pH values, which affects its solubility and permeability. For

poorly soluble compounds, specialized techniques are required.[15][16]

Method: Potentiometric titration in a co-solvent system or UV-spectrophotometric method.

Potentiometric Titration Protocol:

Dissolve an accurately weighed amount of Tadalafil Impurity D in a mixture of an organic

co-solvent (e.g., methanol or acetonitrile) and water.

Titrate the solution with a standardized acid or base solution using a calibrated pH meter.

Record the pH as a function of the volume of titrant added.

The pKa is determined from the inflection point of the titration curve. The aqueous pKa is

then extrapolated from the pKa values obtained in different co-solvent mixtures.[15]

UV-Spectrophotometric Protocol:

Prepare a series of buffer solutions with a range of pH values.

Prepare solutions of Tadalafil Impurity D in each buffer.

Measure the UV-Vis spectrum of each solution.

If the impurity has a chromophore near the ionizable group, the spectrum will change with

pH.

The pKa can be determined by plotting the absorbance at a specific wavelength against

the pH and fitting the data to the appropriate equation.[16]
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The following diagram illustrates a typical workflow for the physicochemical characterization of

a pharmaceutical impurity like Tadalafil Impurity D.
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12282147#physicochemical-properties-of-tadalafil-
impurity-d]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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